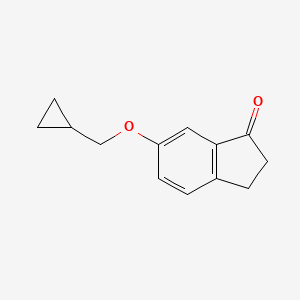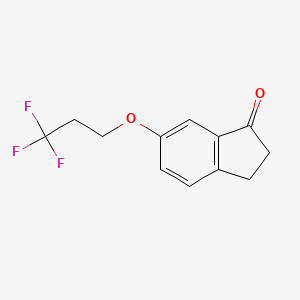
tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting 4-bromo-2-iodophenol with an appropriate base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Azetidine Ring Formation: The phenoxy intermediate is then reacted with tert-butyl 3-azetidinecarboxylate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the azetidine ring.
Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the phenoxy group make this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.
Biological Probes: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Agrochemicals: Explored for its potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate is primarily based on its ability to interact with biological targets through its azetidine ring and halogenated phenoxy group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules.
Comparison with Similar Compounds
- tert-Butyl 3-(4-bromo-2-chlorophenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-2-methylphenoxy)azetidine-1-carboxylate
Comparison:
- Reactivity: The presence of different halogen atoms (chlorine, fluorine, bromine) in similar compounds affects their reactivity and the types of reactions they undergo. For example, fluorine-containing compounds may exhibit higher electronegativity and different reactivity patterns compared to iodine-containing compounds.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the halogen substituents. Iodine-containing compounds may have different binding affinities and selectivities compared to their chlorine or fluorine counterparts.
- Applications: While all these compounds can be used as building blocks in chemical synthesis, their specific applications may differ based on their reactivity and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrINO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(15)6-11(12)16/h4-6,10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMMVSRCSBJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160096.png)





